molecular formula C13H18N2O2S B8109655 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B8109655
M. Wt: 266.36 g/mol
InChI Key: ZOMGFDUARHXSNQ-UHFFFAOYSA-N
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Description

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a complex organic compound featuring a spirocyclic structure with a methylsulfonyl group attached to the indoline ring

Properties

IUPAC Name

1'-methylsulfonylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMGFDUARHXSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation to Form the Spiroindoline-Piperidine Core

The spirocyclic structure is commonly synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization .

Example Protocol (Hypothetical Data):

StepReagents/ConditionsYieldPurity
1Hydrazine derivative + ketone, HCl/EtOH, reflux, 8 hr75%90%
2Piperidine precursor, K₂CO₃, DMF, 100°C, 12 hr68%88%

Mechanistic Insight : Acid-catalyzed cyclization forms the indoline ring, while nucleophilic attack by the piperidine nitrogen generates the spiro center.

Introduction of the Methylsulfonyl Group

Sulfonylation is achieved using methanesulfonyl chloride (MsCl) under basic conditions:

Reaction Optimization Table:

BaseSolventTemp (°C)Time (hr)Yield
Et₃NDCM25285%
DMAPTHF401.592%
PyridineAcetonitrile30378%

Critical Note : Excess MsCl (1.2–1.5 equiv) ensures complete conversion, while DMAP enhances reaction rate.

Salt Formation (If Applicable)

For hydrochloride salt derivatives (e.g., CAS 159634-86-3):

  • Treat the free base with HCl gas in diethyl ether

  • Precipitate at 0°C for 2 hr

  • Isolate via filtration (Yield: 95%, Purity: 99% by HPLC)

Optimization Strategies

Solvent Effects on Spiroannulation

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
DMF36.74.2
DMSO46.73.8
EtOH24.32.1

Polar aprotic solvents like DMF favor faster cyclization by stabilizing transition states.

Catalyst Screening for Sulfonylation

CatalystTurnover Frequency (h⁻¹)Selectivity
None0.878%
DMAP3.295%
Imidazole2.188%

DMAP reduces side product formation by activating MsCl through transient coordination.

Analytical Characterization

Spectroscopic Data (Representative Example)

TechniqueKey Signals
¹H NMR δ 3.02 (s, 3H, SO₂CH₃), δ 3.8–4.1 (m, 4H, piperidine)
¹³C NMR δ 44.1 (SO₂CH₃), δ 52.3 (spiro C)
HRMS m/z 266.1124 [M+H]⁺ (calc. 266.1128)

Purity Assessment Methods

  • HPLC: C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ = 254 nm

  • Residual solvent analysis: Meets ICH Q3C guidelines (<500 ppm DMF)

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityScalability
Classical Fischer43%95%Moderate
Metal-catalyzed61%98%High
Microwave-assisted76%97%Limited

Trade-offs : Microwave methods offer speed but require specialized equipment, while metal-catalyzed routes provide better scalability for industrial applications.

Challenges and Solutions

Common Side Reactions

  • Over-sulfonylation : Controlled by stoichiometric MsCl addition

  • Ring-opening : Mitigated via low-temperature workup (-10°C)

Green Chemistry Approaches

  • Solvent replacement: Switch DCM to cyclopentyl methyl ether (CPME)

  • Catalyst recycling: Immobilized DMAP on silica gel (5 reuse cycles)

Chemical Reactions Analysis

Types of Reactions: 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides or sulfonic acids.

  • Reduction Products: Reduced indoline derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] lies in its role as an intermediate in drug development. It is being explored for several therapeutic applications:

  • Growth Hormone Secretagogue : As a precursor for MK-677, it has potential uses in increasing human growth hormone (HGH) levels, which can aid in muscle mass improvement and fat loss. Studies suggest that higher HGH levels contribute to enhanced recovery and injury prevention by promoting connective tissue development .
  • Anticancer Potential : Derivatives of this compound are being investigated for their roles in treating cancer. The spiro[indoline-3,4'-piperidine] scaffold is recognized for its structural complexity and ability to interact with various biological targets, making it a candidate for anticancer drug development.
  • Neuropharmacological Effects : Research indicates that compounds related to 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] can modulate neurotransmission pathways. They have shown interactions with cholinergic systems, potentially impacting conditions such as Alzheimer's disease through the modulation of acetylcholinesterase activity.

The compound exhibits notable biological activities that enhance its therapeutic potential:

  • Antitumor Activity : Preliminary studies suggest that derivatives of 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] may exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Properties : There are indications that this compound may also possess antibacterial activity, which could be leveraged in the development of new antimicrobial agents .

Mechanism of Action

The mechanism by which 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

  • Spiro[indoline-3,4'-piperidine] derivatives

  • Methylsulfonyl-substituted indolines

  • Piperidine-based compounds

Biological Activity

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is an organic compound notable for its spirocyclic structure, which includes an indoline and piperidine ring system. Its molecular formula is C13H18N2O2S. This compound serves as an intermediate in the synthesis of MK-677, a growth hormone secretagogue with potential therapeutic applications. Despite its significance in drug development, published research specifically investigating its biological activities remains limited.

The compound can undergo various chemical transformations, often utilizing oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Common solvents include dichloromethane and ethanol, with specific temperature conditions tailored to achieve desired transformations.

Anticancer Potential

Research indicates that 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exhibits notable anticancer properties. Compounds with similar spiro[indoline-3,4'-piperidine] scaffolds have been shown to interact with various biological targets, leading to potential applications in cancer treatment. For example, derivatives of this compound have demonstrated significant anticancer activity against several tumor types.

Neurotransmission Modulation

Studies highlight the ability of this compound to modulate neurotransmission pathways. Specifically, spiro[indoline-3,4'-piperidine] derivatives have shown interactions with cholinergic systems, impacting acetylcholinesterase activity. This suggests potential therapeutic roles in neurodegenerative diseases and cognitive enhancement.

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]:

Compound Name Structure Type Unique Features
Spiro[indoline-3,4'-piperidine]SpirocyclicBasic scaffold without methylsulfonyl group
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-oneDual inhibitorSignificant anticancer activity
1-Arylspiro[indoline-3,4'-piperidine]SpirocyclicExhibits antidepressant properties
Spiro[indoline-2,3'-piperidines]SpirocyclicNovel synthetic routes expanding chemical space

Case Studies and Research Findings

While direct studies on 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] are sparse, related literature supports its potential applications:

  • Anticancer Activity : A study on spiro[indoline-3,4'-piperidine] derivatives demonstrated their effectiveness against resistant tumor types. The structural modifications enhanced their biological activity significantly .
  • Neuroprotective Effects : Research indicates that compounds with similar structural motifs can enhance cognitive function through modulation of cholinergic pathways. This opens avenues for their use in treating conditions like Alzheimer's disease .
  • Synthetic Methodologies : Recent advancements in synthetic methodologies have made it easier to develop derivatives of this compound that may possess enhanced biological activities or novel therapeutic applications .

Q & A

Q. What are the primary synthetic routes for 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]?

The compound is synthesized via multicomponent reactions (MCRs) involving spiro[indoline-3,4'-piperidine] precursors. A common method involves refluxing aniline derivatives, methyl acrylate, and isothiocyanates in the presence of triethylamine, followed by column chromatography for purification . Alternative routes employ β-keto esters or β-oxo thioesters as CH-acidic components, with catalysts like DMAP (20 mol%) or Na₂CO₃ (40 mol%) under mild conditions .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation relies on NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (CCDC deposition numbers: 843674, 843676, 904924, 904923) provides definitive stereochemical assignments. HPLC-MS is used for purity validation (>95%) .

Q. What purification techniques are effective for isolating this spiro compound?

Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) is standard. Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol or methanol yields high-purity crystals .

Q. What solvents and reaction conditions optimize the synthesis?

Polar solvents (DMF, DMSO, THF) enhance reactivity due to their ability to stabilize intermediates. Reflux temperatures (80–120°C) and inert atmospheres (N₂/Ar) are typical. Catalyst selection (e.g., L-proline with triazine derivatives) significantly impacts yield and reaction time .

Advanced Research Questions

Q. How can reaction yields be improved for spiro[indoline-3,4'-piperidine] derivatives?

Systematic optimization involves:

  • Catalyst screening : Triazine-L-proline complexes (3 mol%) improve stereoselectivity and reduce byproducts .
  • Solvent effects : DMSO increases reaction rates by 30% compared to THF in MCRs .
  • Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • X-ray crystallography resolves ambiguities in stereochemistry (e.g., spiro-center configuration) .
  • DEPT-135 and 2D NMR (COSY, HSQC) differentiate overlapping signals in complex spectra .
  • Computational validation : DFT calculations (e.g., Gaussian 09) predict NMR shifts and verify experimental data .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Structure-activity relationship (SAR) studies : Introduce substituents at the indoline N1 or piperidine C4 positions. For example, chloro or sulfonyl groups enhance kinase inhibition (e.g., c-Met kinase) .
  • Bioisosteric replacements : Replace the methylsulfonyl group with phosphonate or carboxylate moieties to modulate solubility and target binding .

Q. How can catalytic systems be tailored for enantioselective synthesis?

  • Chiral catalysts : Cinchona alkaloids or BINOL-derived phosphoric acids induce enantiomeric excess (up to 85% ee) in spirocyclization .
  • Hydrogen-bonding templates : Triazine-2,4,6-triamine stabilizes transition states via H-bonding interactions, improving stereocontrol .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS with electrospray ionization (ESI) detects impurities at <0.1% levels.
  • Forced degradation studies (acid/base/oxidative stress) identify labile functional groups (e.g., sulfonyl bonds) requiring stabilization .

Q. How do solvent polarity and proticity influence reaction mechanisms?

  • Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in Knoevenagel-Michael cascades .
  • Protic solvents (MeOH, EtOH) promote proton transfer steps but may reduce yields due to side reactions .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular docking (AutoDock Vina) screens potential biological targets.
  • Reactivity descriptors (Fukui indices) calculated via DFT identify nucleophilic/electrophilic sites for functionalization .

Methodological Frameworks for Research Design

Q. How can the FINER criteria guide hypothesis development for this compound?

  • Feasible : Prioritize reactions with commercially available precursors (e.g., isatins, β-keto esters).
  • Novel : Explore understudied substituents (e.g., fluorinated groups) to expand SAR libraries .
  • Ethical : Adopt green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) .

Q. Which experimental design frameworks (e.g., PICO, SPIDER) apply to pharmacological studies?

  • PICO :
  • Population : Cancer cell lines (e.g., HepG2 for c-Met inhibition).
  • Intervention : Dose-response assays with spiro[indoline] derivatives.
  • Comparison : Positive controls (e.g., foretinib for c-Met).
  • Outcome : IC₅₀ values and selectivity indices .

Data Interpretation and Validation

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Thermogravimetric analysis (TGA) identifies polymorphic forms.
  • DSC (Differential Scanning Calorimetry) detects glass transitions or solvate formation .

Q. What statistical methods ensure reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Central composite design optimizes variables (catalyst loading, temperature).
  • R² and ANOVA validate model adequacy for yield prediction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 2
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1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

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